molecular formula C22H34N4 B4058606 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine

Cat. No.: B4058606
M. Wt: 354.5 g/mol
InChI Key: GLVLEDRBJNOHKZ-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethylpyrazole with appropriate alkylating agents.

    Attachment of the Propyl Chain: The pyrazole derivative is then reacted with a propyl halide under basic conditions to form the N-[3-(3,5-dimethylpyrazol-1-yl)propyl] intermediate.

    Formation of the Piperidine Ring: The intermediate is then reacted with 1-(3-phenylpropyl)piperidin-3-amine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.

    Reduction: Reduced forms of the compound, potentially altering the pyrazole or piperidine rings.

    Substitution: Substituted derivatives with new functional groups attached to the pyrazole or piperidine rings.

Scientific Research Applications

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    1-(3-Phenylpropyl)piperidine: A compound with a similar piperidine ring and phenylpropyl group.

    N-methylpropan-1-amine: A simpler amine with a similar propyl chain.

Uniqueness

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine is unique due to its combination of a pyrazole ring, a piperidine ring, and a phenylpropyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4/c1-19-17-20(2)26(24-19)16-8-13-23-22-12-7-15-25(18-22)14-6-11-21-9-4-3-5-10-21/h3-5,9-10,17,22-23H,6-8,11-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVLEDRBJNOHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC2CCCN(C2)CCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine
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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine
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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine
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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine
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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine
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N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(3-phenylpropyl)piperidin-3-amine

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